![molecular formula C18H17N5O2 B11780573 1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclopropanecarbonitrile](/img/structure/B11780573.png)
1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclopropanecarbonitrile
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Overview
Description
1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclopropanecarbonitrile is a complex organic compound featuring a cyclopropane ring, a pyrido[4,3-D]pyrimidine core, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclopropanecarbonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification steps such as recrystallization or chromatography would be necessary to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclopropanecarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group would yield nitro derivatives, while reduction of the carbonyl group would yield alcohol derivatives.
Scientific Research Applications
Protein Kinase Inhibition
The primary application of this compound lies in its ability to inhibit 3-phosphoinositide-dependent protein kinase-1 (PDK1). PDK1 is integral to several signaling pathways that regulate cell growth and survival. By inhibiting PDK1, this compound may offer therapeutic benefits in treating cancers and other diseases characterized by abnormal cell signaling pathways.
Synthesis and Scalability
The synthesis of 1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclopropanecarbonitrile involves multiple steps that require specific reagents and conditions to ensure high yield and purity. Recent advancements have shown practical methods for synthesizing related compounds efficiently, emphasizing scalability for potential industrial applications .
Synthesis Overview
Step | Description |
---|---|
Step 1 | Formation of the dihydropyrido-pyrimidine core |
Step 2 | Introduction of the amino and methoxy groups |
Step 3 | Cyclopropanecarbonitrile moiety addition |
Medicinal Chemistry
The compound's unique structure allows for modifications that could enhance its efficacy and selectivity against various kinases involved in cancer progression. Its potential as a lead compound in drug discovery is significant due to the increasing need for targeted therapies in oncology.
Biochemical Research
As a tool in biochemical research, this compound can facilitate studies on kinase signaling pathways. Understanding these interactions can provide insights into cellular mechanisms and aid in the development of new therapeutic strategies.
Case Studies and Comparative Analysis
Several studies have highlighted the biological activity of structurally similar compounds. The following table summarizes some related compounds and their activities:
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Dihydropyrido-pyrimidine core with cyclopropanecarbonitrile | PDK1 inhibitor |
2-[4-[4-(4-Amino-5-oxo-7,8-dihydropyrido[4,3-d]pyrimidin-6-yl)phenyl]cyclohexyl]acetic acid | Similar core structure but different substituents | Potential kinase inhibitor |
These comparisons indicate the uniqueness of this compound regarding its specific substituents and biological target.
Mechanism of Action
The mechanism of action of 1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclopropanecarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
7-Amino-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic Acid: Similar in having a cyclopropane ring and a methoxy group.
2-Amino-4-methyl-6-methoxy-1,3,5-triazine: Shares the methoxy and amino functional groups.
Uniqueness
1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclopropanecarbonitrile is unique due to its combination of a cyclopropane ring, a pyrido[4,3-D]pyrimidine core, and an amino group
Biological Activity
The compound 1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclopropanecarbonitrile is a complex organic molecule with significant potential in medicinal chemistry, particularly as a kinase inhibitor. This article explores its biological activity, focusing on its interactions with various protein kinases, synthesis methods, and potential therapeutic applications.
Molecular Characteristics
- Molecular Formula: C18H19N5O2
- Molecular Weight: Approximately 337.38 g/mol
The compound features a dihydropyrido-pyrimidine core linked to a cyclopropanecarbonitrile moiety, which contributes to its biological activity. The presence of amino and methoxy groups enhances its reactivity and potential interactions with biological targets.
Structural Comparison Table
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Dihydropyrido-pyrimidine core with cyclopropanecarbonitrile | PDK1 inhibitor |
2-[4-[4-(4-Amino-5-oxo-7,8-dihydropyrido[4,3-d]pyrimidin-6-yl)phenyl]cyclohexyl]acetic acid | Similar core structure but different substituents | Potential kinase inhibitor |
Inhibition of Protein Kinases
Research indicates that This compound exhibits significant inhibitory activity against 3-phosphoinositide-dependent protein kinase-1 (PDK1) . PDK1 is crucial in various signaling pathways related to cell growth and survival, making this compound a candidate for therapeutic applications in cancer treatment and other diseases characterized by dysregulated signaling pathways .
The inhibition of PDK1 can lead to reduced cellular proliferation and survival in cancer cells. This compound's unique structural features allow it to effectively bind to the active site of PDK1, thereby blocking its activity. Preliminary studies suggest that compounds with similar structures often exhibit high binding affinities for other kinases involved in cancer signaling .
Cytotoxicity Studies
In vitro studies have demonstrated that related compounds within the pyrido-pyrimidine class exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, derivatives have shown selective inhibition of human prostate cancer cells (HTB-81) and mouse melanoma cells (B16), indicating potential for further development as anticancer agents .
Synthesis Methods
The synthesis of this compound typically involves multiple steps requiring specific reagents and conditions to ensure high yield and purity. A practical approach has been developed for synthesizing 4-amino-2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidin-5-one , which serves as a precursor .
Synthetic Route Overview
- Starting Materials: Appropriate amino and methoxy derivatives.
- Reagents: Use of silylated intermediates for condensation reactions.
- Purification: Isolation of solid intermediates followed by crystallization or chromatography for final product purification.
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of various nucleoside analogues derived from pyrido[2,3-d]pyrimidines against human cancer cell lines. The most potent compound demonstrated an EC50 value of 0.06–0.08 µM against all tested cell types, showcasing the potential efficacy of similar structures in targeting cancer cells selectively .
Immunological Activity
Another investigation into related compounds revealed immunomodulatory effects, including inhibition of lymphocyte proliferation and modulation of cytokine production. These findings suggest that the biological activity of pyrido-pyrimidine derivatives extends beyond anticancer effects to include potential applications in autoimmune disorders .
Properties
Molecular Formula |
C18H17N5O2 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
1-[4-(4-amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-d]pyrimidin-6-yl)phenyl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C18H17N5O2/c1-25-17-21-13-6-9-23(16(24)14(13)15(20)22-17)12-4-2-11(3-5-12)18(10-19)7-8-18/h2-5H,6-9H2,1H3,(H2,20,21,22) |
InChI Key |
WVCBUVYTLRKEJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C(=N1)N)C(=O)N(CC2)C3=CC=C(C=C3)C4(CC4)C#N |
Origin of Product |
United States |
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